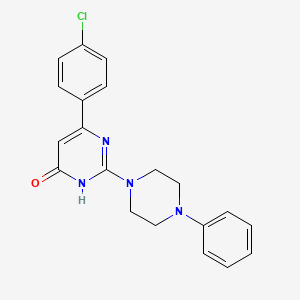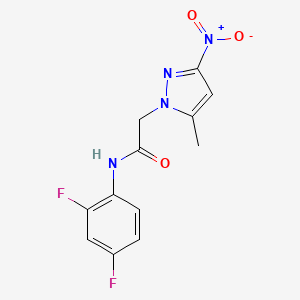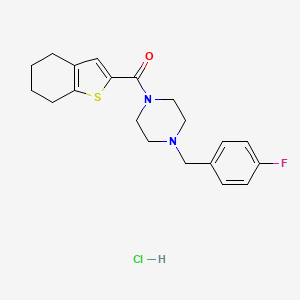![molecular formula C28H16N2O7 B5975981 5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Oxybisphenoxazine (OBP), and it is a fluorescent dye that can be used for imaging and detection purposes. In
作用机制
OBP works by binding to specific molecules or cells in a sample and emitting fluorescence when excited by light. The exact mechanism of action of OBP is not fully understood, but it is believed to be related to the chemical structure of the compound. OBP has a planar structure that allows it to bind to specific molecules or cells through pi-pi interactions.
Biochemical and Physiological Effects:
OBP has been shown to be non-toxic and non-cytotoxic in vitro and in vivo studies. It has been used in various biological systems without affecting their normal physiological functions. OBP has been shown to accumulate in cancer cells, making it a potential tool for cancer diagnosis and treatment.
实验室实验的优点和局限性
OBP has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. It can be used in various biological systems without affecting their normal physiological functions. OBP is also relatively inexpensive compared to other fluorescent dyes. However, OBP has some limitations. It has a low quantum yield, which means that it emits relatively low fluorescence compared to other fluorescent dyes. OBP is also sensitive to pH changes, which can affect its fluorescence properties.
未来方向
OBP has several potential future directions in scientific research. It can be further optimized to improve its fluorescence properties, making it a more efficient imaging and detection tool. OBP can also be used in combination with other fluorescent dyes to improve its specificity and sensitivity. OBP can be used in various fields such as medicine, biology, and chemistry, making it a versatile tool for scientific research. Further studies can be conducted to explore the potential applications of OBP in cancer diagnosis and treatment, drug discovery, and environmental monitoring.
In conclusion, OBP is a unique and versatile fluorescent dye that has gained significant attention in scientific research. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP has several advantages for lab experiments, but it also has some limitations. Further studies can be conducted to explore the potential applications of OBP in various fields, making it a promising tool for scientific research.
合成方法
OBP can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with phthalic anhydride to form 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with phthalic anhydride and sodium acetate to form the final product, OBP. The synthesis of OBP is relatively simple and can be achieved through standard laboratory techniques.
科学研究应用
OBP has been extensively used in scientific research due to its unique fluorescent properties. It can be used for imaging and detection purposes in various fields such as biology, chemistry, and medicine. OBP can be used to detect the presence of specific molecules or cells in a sample. It has been used to detect cancer cells, bacteria, and viruses in biological samples. OBP has also been used to study the mechanism of action of drugs and other compounds.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O7/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)37-16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORRHGDLFDXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)
![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![2-[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5975937.png)

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)